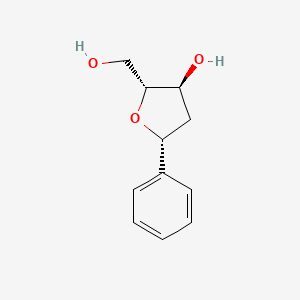
1,2-Dideoxy-1-phenyl-beta ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dideoxy-1-phenyl-beta ribofuranose, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
- Antiviral Activity : Research has indicated that ribofuranose analogues can exhibit antiviral properties. For instance, derivatives synthesized from 1,2-dideoxy-1-phenyl-beta-ribofuranose have been evaluated for their potential as antiviral agents against various viral strains .
- Pharmacological Studies : Compounds derived from ribofuranose structures have shown promising results in pharmacological assays. For example, certain derivatives demonstrated significant analgesic and anti-inflammatory activities in animal models .
- RNA Interference : The incorporation of 1,2-dideoxy-1-phenyl-beta-ribofuranose into small interfering RNAs (siRNAs) has been explored to enhance their stability and efficacy in gene knockdown applications. However, it was noted that introducing this compound at specific positions could reduce the silencing effect .
Case Study 1: Synthesis Efficiency
A comparative study assessed various synthetic routes for producing 1,2-dideoxy-1-phenyl-beta-ribofuranose and its derivatives. The study highlighted the efficiency of phenyllithium addition over traditional methods, emphasizing improved yields and reduced reaction times .
In a pharmacological study involving several ribofuranose derivatives, compounds synthesized from 1,2-dideoxy-1-phenyl-beta-ribofuranose were tested for analgesic effects using tail immersion and acetic acid-induced writhing tests. Results showed significant reductions in pain response compared to control groups, indicating potential therapeutic applications .
Data Tables
| Synthesis Method | Yield (%) | Key Findings |
|---|---|---|
| Phenyllithium Addition | 27 | Selectively produces beta-anomer |
| Abasic Nucleoside Synthesis | N/A | Facilitates RNAi applications |
| Oligodeoxynucleotide Incorporation | N/A | Reduced stability compared to fully complementary duplexes |
| Biological Activity | Test Type | Result |
|---|---|---|
| Analgesic Activity | Tail Immersion Test | Significant pain reduction |
| Anti-inflammatory Activity | Paw Edema Assay | High percent inhibition |
Eigenschaften
CAS-Nummer |
95041-49-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-phenyloxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
LVPXMPVIIAGLBC-HBNTYKKESA-N |
SMILES |
C1C(C(OC1C2=CC=CC=C2)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CC=CC=C2)CO)O |
Kanonische SMILES |
C1C(C(OC1C2=CC=CC=C2)CO)O |
Synonyme |
1,2-dideoxy-1-phenyl-beta ribofuranose 1,2-dideoxy-1-phenyl-beta-D-ribofuranose 1,2-DPRF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















